Cas no 1424-79-9 (Benzene,1,2,4-trichloro-3-(chloromethyl)-)

Benzene,1,2,4-trichloro-3-(chloromethyl)- 化学的及び物理的性質

名前と識別子

-

- Benzene,1,2,4-trichloro-3-(chloromethyl)-

- 1,2,4-trichloro-3-(chloromethyl)benzene

- alpha,2,3,6-Tetrachlorotoluene

- Benzene, 1,2,4-trichloro-3-(chloromethyl)-

- BAA42479

- 1424-79-9

- SCHEMBL10600544

- Toluene, alpha,2,3,6-tetrachloro-

- HOLOJLLLDKVVJY-UHFFFAOYSA-N

- R6TB7BW9H5

- 2,3,6-trichlorobenzylchloride

- DTXSID3061687

- EINECS 215-841-0

- NS00024632

- .alpha.,2,3,6-Tetrachlorotoluene

-

- MDL: MFCD12025353

- インチ: InChI=1S/C7H4Cl4/c8-3-4-5(9)1-2-6(10)7(4)11/h1-2H,3H2

- InChIKey: HOLOJLLLDKVVJY-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(Cl)=C(CCl)C=1Cl

計算された属性

- せいみつぶんしりょう: 227.90692

- どういたいしつりょう: 227.906711g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 128

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0Ų

- 疎水性パラメータ計算基準値(XlogP): 4.1

じっけんとくせい

- PSA: 0

Benzene,1,2,4-trichloro-3-(chloromethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013011952-500mg |

2,3,6-Trichlorobenzyl chloride |

1424-79-9 | 97% | 500mg |

839.45 USD | 2021-06-25 | |

| eNovation Chemicals LLC | D593336-1g |

1,2,4-Trichloro-3-(chloromethyl)benzene |

1424-79-9 | 95% | 1g |

$495 | 2024-06-05 | |

| Alichem | A013011952-250mg |

2,3,6-Trichlorobenzyl chloride |

1424-79-9 | 97% | 250mg |

504.00 USD | 2021-06-25 | |

| Alichem | A013011952-1g |

2,3,6-Trichlorobenzyl chloride |

1424-79-9 | 97% | 1g |

1,579.40 USD | 2021-06-25 | |

| eNovation Chemicals LLC | D593336-1g |

1,2,4-Trichloro-3-(chloromethyl)benzene |

1424-79-9 | 95% | 1g |

$495 | 2025-02-28 | |

| eNovation Chemicals LLC | D593336-1g |

1,2,4-Trichloro-3-(chloromethyl)benzene |

1424-79-9 | 95% | 1g |

$495 | 2025-02-25 |

Benzene,1,2,4-trichloro-3-(chloromethyl)- 関連文献

-

1. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

-

Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354

-

Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285

Benzene,1,2,4-trichloro-3-(chloromethyl)-に関する追加情報

Benzene,1,2,4-Trichloro-3-(Chloromethyl)-: A Comprehensive Overview

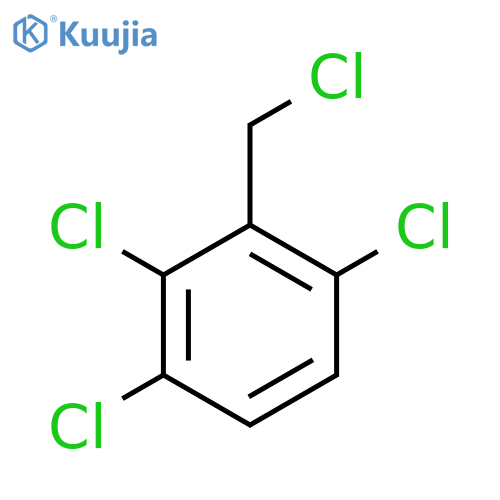

Benzene,1,2,4-Trichloro-3-(Chloromethyl)-, also known by its CAS number 1424-79-9, is a chlorinated aromatic compound with significant applications in various industrial and chemical processes. This compound is characterized by its unique structure, which includes a benzene ring substituted with three chlorine atoms at positions 1, 2, and 4, and a chloromethyl group (-CH₂Cl) at position 3. The presence of multiple chlorine substituents imparts specific chemical properties that make this compound valuable in different sectors.

The synthesis of Benzene,1,2,4-Trichloro-3-(Chloromethyl)- typically involves multi-step chlorination processes. Recent advancements in catalytic methods have enabled more efficient and selective synthesis pathways. For instance, the use of transition metal catalysts has been explored to enhance the regioselectivity of chlorination reactions. These developments are crucial for scaling up production while maintaining high purity standards.

In terms of physical properties, this compound exhibits a melting point of approximately -5°C and a boiling point around 180°C under standard atmospheric pressure. Its solubility in organic solvents like dichloromethane and chloroform is relatively high compared to its solubility in water. This makes it suitable for applications that require compatibility with organic media.

Benzene,1,2,4-Trichloro-3-(Chloromethyl)- finds extensive use as an intermediate in the synthesis of various fine chemicals and pharmaceuticals. Its ability to undergo nucleophilic aromatic substitution reactions makes it a valuable precursor in the development of biologically active molecules. Recent studies have highlighted its role in the synthesis of antiviral agents and anticancer drugs.

Another significant application is in polymer chemistry. The compound serves as a building block for the production of advanced polymers with tailored properties such as high thermal stability and mechanical strength. Researchers have reported the successful incorporation of this compound into polyurethane formulations to enhance their durability under harsh environmental conditions.

From an environmental perspective, understanding the fate and transport of Benzene,1,2,4-Trichloro-3-(Chloromethyl)- in natural systems is critical due to its potential impact on ecosystems. Recent environmental studies have focused on biodegradation pathways and the compound's persistence in soil and water systems.

In conclusion, Benzene,1,2,4-Trichloro-3-(Chloromethyl)- stands out as a versatile chlorinated aromatic compound with diverse applications across multiple industries. Ongoing research continues to uncover new synthetic routes and application areas for this compound while addressing its environmental implications.

1424-79-9 (Benzene,1,2,4-trichloro-3-(chloromethyl)-) 関連製品

- 1779441-70-1(3-(1-Aminobutyl)thiolan-3-ol)

- 2408936-97-8((1R,3S)-1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylic acid hydrochloride)

- 1337676-53-5(3-[(5-Nitrofuran-2-yl)methyl]piperidine)

- 644990-10-3(2-hydroxy-2-(2,4,6-trimethoxyphenyl)acetic acid)

- 1804727-18-1(2-Amino-6-cyano-3-(difluoromethyl)pyridine-4-carboxylic acid)

- 2164999-73-7(4-(4-methyl-4H-1,2,4-triazol-3-yl)methyloxolan-3-ol)

- 1114653-95-0(2-(4-chlorobenzoyl)-4-(4-chlorophenyl)-4H-1lambda6,4-benzothiazine-1,1-dione)

- 2648936-78-9((2S)-1-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetyl}pyrrolidine-2-carboxylic acid)

- 607742-55-2(Sb 742457(gsk 742457))

- 838887-83-5(8-(2-methoxyethyl)amino-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)